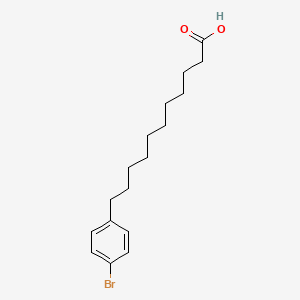
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide
概要
説明
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-methoxy-1-benzofuran-2-yl)nicotinamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core is synthesized by cyclization of appropriate precursors. For instance, 5-methoxy-2-hydroxybenzaldehyde can be used as a starting material, which undergoes cyclization with an appropriate reagent to form the benzofuran ring.
Nicotinamide Attachment: The benzofuran derivative is then reacted with nicotinic acid or its derivatives under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzofuran carboxylic acid, while reduction of a nitro group would produce an amino derivative.
科学的研究の応用
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 6-(5-methoxy-1-benzofuran-2-yl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
- 6-Fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-ylamine
- 5-(5-Methoxy-1-benzofuran-2-yl)-1H-pyridin-2-one
Uniqueness
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide is unique due to its specific structural features, such as the presence of both benzofuran and nicotinamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C15H12N2O3 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC名 |
6-(5-methoxy-1-benzofuran-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H12N2O3/c1-19-11-3-5-13-10(6-11)7-14(20-13)12-4-2-9(8-17-12)15(16)18/h2-8H,1H3,(H2,16,18) |
InChIキー |
CQOPDIZHUCGHHF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=NC=C(C=C3)C(=O)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine](/img/structure/B8282662.png)




![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8282678.png)






